3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol
Overview
Description
“3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol” is a chemical compound with the CAS Number: 217483-06-2 . It has a molecular weight of 178.23 . The IUPAC name for this compound is 3-(2,3-dihydro-1-benzofuran-5-yl)-1-propanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14O2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,8,12H,1-2,5-7H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
The physical form of “this compound” is a powder . It has a boiling point of 319.1±11.0 C at 760 mmHg .
Scientific Research Applications
Natural Source and Bioactivity
Benzofuran compounds, including 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol, are a class of compounds that are ubiquitous in nature. They exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds are potential natural drug lead compounds due to their biological activities and potential applications. The discovery of novel macrocyclic benzofuran compounds with anti-hepatitis C virus activity and benzothiophene and benzofuran scaffold compounds utilized as anticancer agents highlight their importance. Additionally, novel methods for constructing benzofuran rings, such as free radical cyclization cascades and proton quantum tunneling, have been discovered, which are conducive to the construction of complex benzofuran ring systems (Miao et al., 2019).
Pharmaceutical and Antimicrobial Applications
Benzofuran derivatives have a wide range of biological activities, making them potent applications in pharmaceuticals, agriculture, and polymers. They have a vital role as pronounced inhibitors against diseases, viruses, fungus, microbes, and enzymes. The review covers the biological activities of benzofurans from 2014–2019, including antimicrobial, anti-inflammatory, antitumor, antitubercular, antidiabetic, anti-Alzheimer, antioxidant, antiviral, vasorelaxant, anti-osteoporotic, and enzyme inhibitory activities. The presence of certain functional groups, such as -OH, -OMe, sulfonamide, or halogen, greatly increases the therapeutic activities of benzofuran compounds (Dawood, 2019).
Applications in Antimicrobial Therapy
Benzofuran and its derivatives are found to be suitable structures with a wide range of biological and pharmacological applications. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery. Benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases like cancer or psoriasis. The scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets (Hiremathad et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,8,12H,1-2,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJDXNJLYVQVEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698688 | |
Record name | 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217483-06-2 | |
Record name | 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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